1-Fluoro-2-hept-6-enoxy-4-methylbenzene

Description

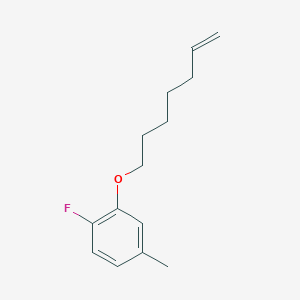

1-Fluoro-2-hept-6-enoxy-4-methylbenzene is a fluorinated aromatic compound with the molecular formula C₁₄H₁₇FO. Its structure consists of a benzene ring substituted with:

- A fluorine atom at position 1,

- A hept-6-enoxy group (a seven-carbon alkene chain with a terminal double bond at position 6) at position 2,

- A methyl group at position 3.

This compound’s unique combination of fluorine (electron-withdrawing) and a long alkenyl ether chain (electron-donating) imparts distinct physicochemical properties, including moderate polarity and enhanced lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name |

1-fluoro-2-hept-6-enoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-4-5-6-7-10-16-14-11-12(2)8-9-13(14)15/h3,8-9,11H,1,4-7,10H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQVNHDZHHYIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)OCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene (CAS 70192-97-1)

- Molecular Formula : C₁₃H₁₀F₂O

- Key Differences: Substituent at position 2: 4-fluorophenoxy (a biphenyl ether with fluorine) vs. hept-6-enoxy (alkenyl chain). Impact:

- The alkenyl chain in the target compound increases hydrophobicity (logP ~4.2 vs. ~3.8 for 70192-97-1), favoring membrane permeability.

- The terminal double bond in hept-6-enoxy introduces reactivity (e.g., susceptibility to oxidation or cycloaddition), absent in the saturated 4-fluorophenoxy group .

1-(Hex-5-en-2-yl)-4-methylbenzene

- Molecular Formula : C₁₃H₁₈

- Key Differences: Substituents: Lacks fluorine and has a shorter alkenyl chain (hex-5-enyl vs. hept-6-enoxy). Impact:

- Lower molecular weight (174.28 g/mol vs. 220.22 g/mol for the target compound).

- Reduced electronegativity and polarity due to the absence of fluorine .

Physicochemical Properties

| Property | 1-Fluoro-2-hept-6-enoxy-4-methylbenzene | 1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene | 1-(Hex-5-en-2-yl)-4-methylbenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 220.22 | 220.22 | 174.28 |

| logP (Predicted) | 4.2 | 3.8 | 3.5 |

| Boiling Point (°C) | ~280–300 | ~310–320 | ~200–210 |

| Solubility in Water | <1 mg/L | <5 mg/L | ~10 mg/L |

Notes:

- The target compound’s lower water solubility compared to 1-(hex-5-en-2-yl)-4-methylbenzene reflects fluorine’s electron-withdrawing effect, reducing polar interactions .

- The higher boiling point of 1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene is attributed to stronger π-π stacking from the biphenyl group .

Reactivity and Stability

- Fluorine Substitution: Enhances stability against metabolic degradation compared to non-fluorinated analogs, as seen in agrochemicals like flusilazole () .

- Alkenyl Ether Chain: The terminal double bond in hept-6-enoxy facilitates reactions such as: Epoxidation (e.g., with peracids), Hydrogenation (to yield a saturated ether), Polymerization under radical initiators. In contrast, 1-Fluoro-2-(4-fluorophenoxy)-4-methylbenzene exhibits inertness in these conditions due to its aromatic ether structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.